molecular formula C8H17N B1375190 Oct-7-en-2-amine CAS No. 1342733-81-6

Oct-7-en-2-amine

Cat. No.: B1375190
CAS No.: 1342733-81-6
M. Wt: 127.23 g/mol
InChI Key: IHKFFWZGHRAKFG-UHFFFAOYSA-N
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Description

Oct-7-en-2-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of an amine group (-NH2) attached to an octene chain. This compound is known for its involvement in various biochemical reactions, primarily through its interactions with enzymes and proteins.

Biochemical Analysis

Biochemical Properties

Oct-7-en-2-amine is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is essential for the synthesis and degradation of amino acids. Additionally, this compound interacts with monoamine oxidases, which are enzymes responsible for the oxidative deamination of monoamines . These interactions play a crucial role in maintaining the balance of neurotransmitters in the nervous system.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate specific signaling pathways that regulate cell growth and differentiation . It also affects gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound plays a role in cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of enzymes, depending on the context. For example, this compound can inhibit monoamine oxidases, leading to an increase in the levels of neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses being therapeutic and high doses being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of amino acids . It interacts with enzymes such as transaminases and monoamine oxidases, which play a crucial role in these pathways . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMATs) are involved in the uptake and distribution of this compound . These transporters facilitate the movement of this compound across cell membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its biological activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and Golgi apparatus . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is crucial for its role in cellular processes and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Oct-7-en-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 7-octen-2-one with ammonia under controlled conditions can yield this compound . Another method involves the reductive amination of aldehydes or ketones, where the carbonyl group is first converted to an imine, followed by reduction to form the amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts and hydrogen gas to facilitate the reduction step, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oct-7-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the carbon chain

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acid chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Oct-7-en-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound interacts with enzymes such as transaminases, which catalyze the transfer of amino groups from amino acids to keto acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Oct-7-en-2-amine include:

    Oct-7-en-2-one: An analog with a ketone group instead of an amine group.

    Oct-7-en-2-ol: An alcohol derivative with a hydroxyl group.

    Oct-7-en-2-thiol: A thiol derivative with a sulfhydryl group

Uniqueness

This compound is unique due to its specific amine functionality, which allows it to participate in a wide range of biochemical reactions. Its ability to interact with enzymes and facilitate amino group transfer makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

oct-7-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-4-5-6-7-8(2)9/h3,8H,1,4-7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKFFWZGHRAKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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